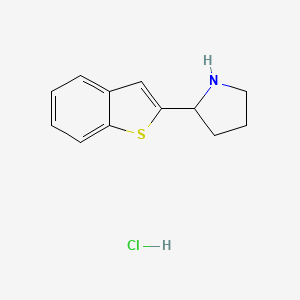![molecular formula C6H10F3NO B13586819 [2-(Trifluoromethyl)oxolan-3-yl]methanamine](/img/structure/B13586819.png)
[2-(Trifluoromethyl)oxolan-3-yl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Trifluoromethyl)oxolan-3-yl]methanamine is a chemical compound with the molecular formula C5H8F3NO. It is characterized by the presence of a trifluoromethyl group attached to an oxolane ring, which is further connected to a methanamine group. This compound is of interest in various fields of research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Trifluoromethyl)oxolan-3-yl]methanamine typically involves the reaction of oxirane derivatives with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide in the presence of a base to introduce the trifluoromethyl group. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process. The compound is then purified through distillation or recrystallization techniques to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
[2-(Trifluoromethyl)oxolan-3-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [2-(Trifluoromethyl)oxolan-3-yl]methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its trifluoromethyl group can influence the binding affinity and specificity of the compound towards enzymes and receptors.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. The trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates, making it a valuable moiety in drug design.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its unique properties can improve the performance and durability of various products.
Mecanismo De Acción
The mechanism of action of [2-(Trifluoromethyl)oxolan-3-yl]methanamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the lipophilicity of the compound, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparación Con Compuestos Similares
Similar Compounds
[2-(Trifluoromethyl)oxolan-3-yl]methanol: Similar in structure but with a hydroxyl group instead of an amine group.
[2-(Trifluoromethyl)oxolan-3-yl]methanoic acid: Contains a carboxylic acid group instead of an amine group.
[2-(Trifluoromethyl)oxolan-3-yl]methanethiol: Features a thiol group instead of an amine group.
Uniqueness
The uniqueness of [2-(Trifluoromethyl)oxolan-3-yl]methanamine lies in its trifluoromethyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, the presence of the amine group allows for additional interactions with biological targets, making it a versatile compound in various research applications.
Propiedades
Fórmula molecular |
C6H10F3NO |
|---|---|
Peso molecular |
169.14 g/mol |
Nombre IUPAC |
[2-(trifluoromethyl)oxolan-3-yl]methanamine |
InChI |
InChI=1S/C6H10F3NO/c7-6(8,9)5-4(3-10)1-2-11-5/h4-5H,1-3,10H2 |
Clave InChI |
LUYKBSSNEFAOBI-UHFFFAOYSA-N |
SMILES canónico |
C1COC(C1CN)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(Ethylthio)-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B13586740.png)
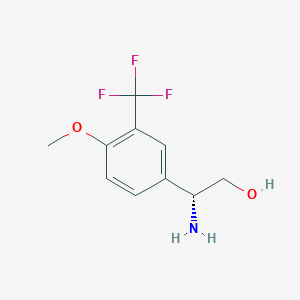




aminehydrochloride](/img/structure/B13586788.png)
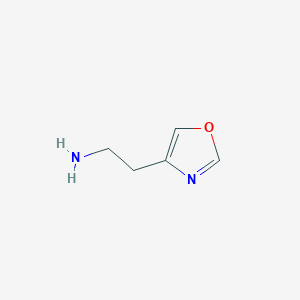
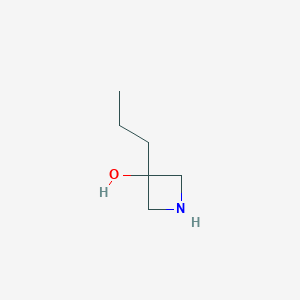
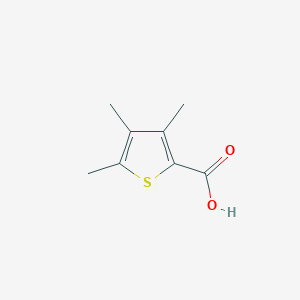
![2-[1-butyl-6-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride](/img/structure/B13586793.png)

